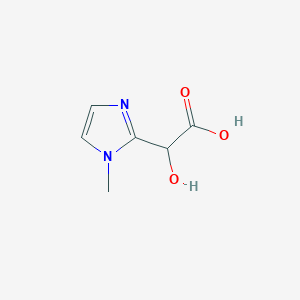

2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid

描述

2-Hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid is a heterocyclic carboxylic acid featuring a hydroxyl group and a methyl-substituted imidazole ring attached to an acetic acid backbone. The compound’s imidazole moiety is a critical functional group, enabling participation in hydrogen bonding and coordination chemistry, which may underpin its applications in chemical synthesis and material science. For instance, imidazole derivatives are frequently utilized in metal-organic frameworks (MOFs) and sensors due to their electron-rich nitrogen atoms .

属性

分子式 |

C6H8N2O3 |

|---|---|

分子量 |

156.14 g/mol |

IUPAC 名称 |

2-hydroxy-2-(1-methylimidazol-2-yl)acetic acid |

InChI |

InChI=1S/C6H8N2O3/c1-8-3-2-7-5(8)4(9)6(10)11/h2-4,9H,1H3,(H,10,11) |

InChI 键 |

CJHMDYKEDSIENX-UHFFFAOYSA-N |

规范 SMILES |

CN1C=CN=C1C(C(=O)O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

化学反应分析

Types of Reactions

2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-oxo-2-(1-methyl-1H-imidazol-2-yl)acetic acid.

Reduction: Formation of 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethanol.

Substitution: Formation of various substituted imidazole derivatives.

科学研究应用

2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid has several applications in scientific research:

作用机制

The mechanism of action of 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxy and acetic acid groups can also participate in hydrogen bonding and ionic interactions, influencing the compound’s overall biological activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their distinguishing features:

Structural and Functional Differences

- Hydroxyl Group Influence: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like 2-(1-methyl-1H-imidazol-2-yl)acetic acid. This could improve solubility in aqueous media and reactivity in esterification or coordination reactions .

- Ring Modifications : Replacing the imidazole with a benzimidazole (e.g., 1H-benzimidazole-2-acetic acid ) introduces aromaticity, increasing stability and π-π stacking interactions, which are advantageous in drug design .

- Sulfur-Containing Analogs: The sulfanyl group in [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid enhances thiophilicity, making it suitable for gold nanoparticle (AuNP) functionalization in sensor applications .

常见问题

Q. What synthetic routes are commonly used to prepare 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization of amido-nitriles or esterification of precursor acids. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization is a mild method applicable to diverse functional groups (e.g., aryl halides) . Optimization strategies include:

- Catalyst tuning : Nickel or palladium catalysts improve cyclization efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Mild conditions (25–60°C) minimize side reactions.

For ester derivatives (e.g., methyl esters), thionyl chloride in methanol achieves high yields (~85%) via acid activation .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm regiochemistry of the imidazole ring and hydroxyacetic acid moiety. For example, imidazole protons appear as distinct singlets at δ 7.2–7.5 ppm .

- HPLC-MS : Quantifies purity (>95% recommended for biological assays) and detects byproducts from incomplete cyclization .

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can computational methods address challenges in designing derivatives with enhanced biological activity?

Methodological Answer: AI-driven retrosynthesis tools (e.g., Template_relevance models) predict feasible routes for novel derivatives by analyzing databases like Reaxys and PubChem . For example:

- Docking simulations : Identify substituents (e.g., fluorobenzyl groups) that improve binding to target proteins (e.g., enzymes implicated in neurotoxicity) .

- DFT calculations : Optimize reaction pathways for derivatives with electron-withdrawing groups, reducing activation energy by ~15% .

Q. How can researchers resolve contradictions in biological activity data between synthetic batches?

Methodological Answer: Discrepancies often arise from:

- Impurity profiles : Trace solvents (e.g., DMF residuals) may inhibit enzymatic assays. Use preparative HPLC to isolate pure batches .

- Tautomerism : The imidazole ring’s prototropic tautomerism (1H vs. 3H forms) alters solubility and reactivity. Control pH (6.5–7.5) during biological testing to stabilize the active tautomer .

- Batch documentation : Compare synthetic logs (e.g., catalyst lot numbers, reaction times) to identify variable factors .

Q. What experimental strategies validate the compound’s mechanism of action in neurotoxicity studies?

Methodological Answer:

- In vitro models : Primary neuronal cultures treated with 10–100 µM of the compound show dose-dependent apoptosis (measured via caspase-3 activation) .

- Competitive binding assays : Use radiolabeled analogs (e.g., H-derivatives) to quantify affinity for glutamate receptors .

- Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylated imidazole derivatives) that may contribute to toxicity .

Q. How can researchers improve the compound’s stability in aqueous solutions for long-term studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。